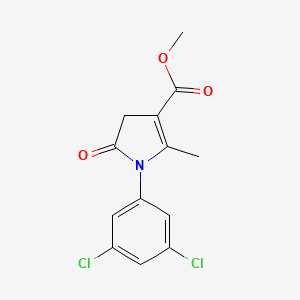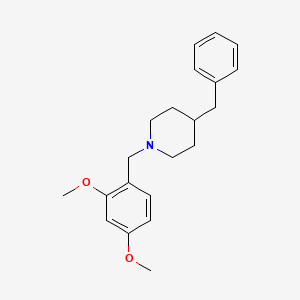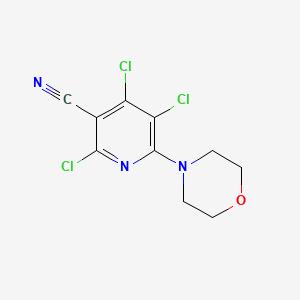![molecular formula C18H21ClN2O3 B5683797 3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as CC-115, is a small molecule inhibitor that has shown promise as a potential therapeutic agent in various diseases. The compound was first synthesized and characterized by scientists at Celgene Corporation, and has since been the subject of numerous scientific studies.
作用機序
CC-115 is a dual inhibitor of mTORC1 and mTORC2, two protein complexes that play a key role in cell growth, proliferation, and survival. By inhibiting the activity of these pathways, CC-115 can prevent the growth and survival of cancer cells, reduce inflammation in autoimmune disorders, and inhibit the production of excess connective tissue in fibrotic diseases.
Biochemical and Physiological Effects:
In addition to its effects on mTORC1 and mTORC2, CC-115 has been shown to have other biochemical and physiological effects. For example, CC-115 has been shown to inhibit the activity of PI3K, another protein pathway that plays a role in cell growth and survival. CC-115 has also been shown to inhibit the activity of DNA-PK, an enzyme that is involved in DNA repair.
実験室実験の利点と制限
One advantage of CC-115 as a research tool is its specificity for mTORC1 and mTORC2. This specificity allows researchers to study the effects of inhibiting these pathways without the confounding effects of other signaling pathways. However, one limitation of CC-115 is its relatively low potency compared to other mTOR inhibitors, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to CC-115. Finally, there is ongoing research into the potential use of CC-115 in other diseases, such as neurodegenerative disorders.
合成法
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with cyclohexanone to form an intermediate. This intermediate is then reacted with 3-chloro-1,2-propanediol to form the chlorohydrin. Finally, the chlorohydrin is reacted with 2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate to form CC-115.
科学的研究の応用
CC-115 has been studied for its potential therapeutic effects in a variety of diseases, including cancer, autoimmune disorders, and fibrotic diseases. In cancer research, CC-115 has been shown to inhibit the activity of the mTORC1 and mTORC2 pathways, which are known to play a role in tumor growth and survival. In autoimmune disorders, CC-115 has been shown to reduce inflammation and immune system activation. In fibrotic diseases, CC-115 has been shown to inhibit the activity of fibroblasts, which are responsible for the production of excess connective tissue.
特性
IUPAC Name |
3-chloro-1-cyclohexyl-4-(2-methoxy-5-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-8-9-14(24-2)13(10-11)20-16-15(19)17(22)21(18(16)23)12-6-4-3-5-7-12/h8-10,12,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSQMLWQSQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)